1(3H)-Isobenzofuranone, 3-butyl-4-hydroxy-, (S)-
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Overview
Description
Preparation Methods
The synthesis of 1(3H)-Isobenzofuranone, 3-butyl-4-hydroxy-, (S)- involves several steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the appropriate isobenzofuranone derivative.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using a reagent like hydrogen peroxide in the presence of a catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1(3H)-Isobenzofuranone, 3-butyl-4-hydroxy-, (S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The butyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides.
Scientific Research Applications
1(3H)-Isobenzofuranone, 3-butyl-4-hydroxy-, (S)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1(3H)-Isobenzofuranone, 3-butyl-4-hydroxy-, (S)- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their function. The butyl group can interact with hydrophobic regions of proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1(3H)-Isobenzofuranone, 3-butyl-4-hydroxy-, (S)- can be compared with other similar compounds, such as:
1(3H)-Isobenzofuranone, 3-methyl-4-hydroxy-: This compound has a methyl group instead of a butyl group, leading to different chemical and biological properties.
1(3H)-Isobenzofuranone, 3-ethyl-4-hydroxy-:
The uniqueness of 1(3H)-Isobenzofuranone, 3-butyl-4-hydroxy-, (S)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
74459-24-8 |
---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
(3S)-3-butyl-4-hydroxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C12H14O3/c1-2-3-7-10-11-8(12(14)15-10)5-4-6-9(11)13/h4-6,10,13H,2-3,7H2,1H3/t10-/m0/s1 |
InChI Key |
JQSVHBFDZXZENO-JTQLQIEISA-N |
Isomeric SMILES |
CCCC[C@H]1C2=C(C=CC=C2O)C(=O)O1 |
Canonical SMILES |
CCCCC1C2=C(C=CC=C2O)C(=O)O1 |
Origin of Product |
United States |
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